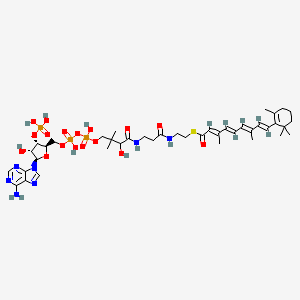

Retinoyl CoA

Description

Properties

CAS No. |

81295-48-9 |

|---|---|

Molecular Formula |

C41H62N7O17P3S |

Molecular Weight |

1050.0 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenethioate |

InChI |

InChI=1S/C41H62N7O17P3S/c1-25(13-14-28-27(3)12-9-16-40(28,4)5)10-8-11-26(2)20-31(50)69-19-18-43-30(49)15-17-44-38(53)35(52)41(6,7)22-62-68(59,60)65-67(57,58)61-21-29-34(64-66(54,55)56)33(51)39(63-29)48-24-47-32-36(42)45-23-46-37(32)48/h8,10-11,13-14,20,23-24,29,33-35,39,51-52H,9,12,15-19,21-22H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b11-8+,14-13+,25-10+,26-20+/t29-,33-,34-,35?,39-/m1/s1 |

InChI Key |

GREHPZMOJNYZIO-QXBAZQDESA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)C)C |

physical_description |

Solid |

Synonyms |

Acyl CoA Retinol Acyltransferase Acyl CoA-Retinol Acyltransferase Acyltransferase, Acyl CoA-Retinol CoA-Retinol Acyltransferase, Acyl Ester Synthetase, Retinol Fatty Acyl Coenzyme A Retinol Acyltransferase Fatty Acyl Coenzyme A-Retinol Acyltransferase Fatty-Acyltransferase, Retinol O-Fatty-Acyltransferase, Retinol Retinol Ester Synthetase Retinol Fatty Acyltransferase Retinol Fatty-Acyltransferase Retinol O Fatty Acyltransferase Retinol O-Fatty-Acyltransferase Retinol Palmitate Synthetase Retinol Stearate Synthetase Retinol-Palmitate Synthetase Stearate Synthetase, Retinol Synthetase, Retinol Ester Synthetase, Retinol Stearate Synthetase, Retinol-Palmitate |

Origin of Product |

United States |

Enzymology and Biosynthesis of Retinoyl Coenzyme a

Identification and Characterization of Retinoic Acid:Coenzyme A Ligase (Retinoyl-CoA Synthetase)

The existence of an enzymatic activity capable of forming a retinoic acid-coenzyme A intermediate has been suggested by studies investigating the metabolism of retinoic acid. The formation of a nonpolar metabolite, later identified as ethyl retinoate, in rat liver microsomes was greatly stimulated by the addition of Coenzyme A, indicating the involvement of a retinoyl-coenzyme A intermediate pnas.orgnih.gov. This enzymatic process is specific, with an apparent Km for all-trans-retinoic acid reported as 9.8 µM pnas.org.

Subcellular Localization of Retinoyl-CoA Synthetase Activity

Studies on the subcellular distribution of the enzyme activity responsible for the Coenzyme A-stimulated formation of ethyl retinoate in rat liver fractions indicated that the activity was present in various cellular fractions, including the nuclear (N), mitochondrial-lysosomal (ML), and microsomal (P) fractions, as well as the high-speed supernatant (S) pnas.org. However, the microsomal pellet (P2) demonstrated the highest specific activity among the examined fractions pnas.org. This suggests that Retinoyl-CoA synthetase activity is significantly localized to the microsomal fraction, which is consistent with the localization of other acyl-CoA synthetases nih.gov. Another study on the subcellular localization of retinoids and related enzymes in rat liver also found that acyl-CoA:retinol (B82714) acyltransferase (ARAT) activity, an enzyme involved in retinyl ester synthesis using fatty acyl-CoA, was distributed among subcellular fractions in a manner identical to an endoplasmic reticulum marker enzyme (NADPH-cytochrome C reductase), suggesting a microsomal localization nih.govresearchgate.net. While ARAT is distinct from Retinoyl-CoA Synthetase, the localization of acyl-CoA utilizing enzymes to the endoplasmic reticulum provides a relevant context.

Cofactor Requirements for Retinoyl Coenzyme A Formation (e.g., ATP, MgCl2)

The enzymatic formation of Retinoyl-CoA from retinoic acid requires specific cofactors. Research has shown that the synthesis of Retinoyl-CoA from retinoic acid is an ATP-dependent process nih.govoup.comfoodb.ca. The reaction also necessitates the presence of Coenzyme A and magnesium ions (MgCl2) oup.comfoodb.canih.gov. These requirements are characteristic of acyl-CoA synthetases, which catalyze the formation of a thioester bond between a fatty acid (or in this case, retinoic acid) and Coenzyme A, utilizing the energy from ATP hydrolysis.

Kinetic Parameters of Retinoic Acid:Coenzyme A Ligase

Kinetic characterization of the enzyme responsible for Retinoyl-CoA formation provides insights into its catalytic efficiency and substrate affinity. In studies examining the formation of retinoylated proteins from Retinoyl-CoA in rat tissues, the Vmax and Km values for Retinoyl-CoA in this subsequent reaction (transfer of the retinoyl moiety to proteins) were estimated using a crude liver extract oup.comnih.gov. The Vmax was reported as 2,597.3 pmol/min/mg protein, and the Km was estimated to be 9.5 × 10−5 M oup.comnih.gov. While these parameters relate to the utilization of pre-formed Retinoyl-CoA, the apparent Km for all-trans-retinoic acid in the formation of ethyl retinoate, a process stimulated by Coenzyme A and suggesting Retinoyl-CoA as an intermediate, was found to be 9.8 µM pnas.org. This Km value reflects the affinity of the Retinoic Acid:Coenzyme A Ligase for its retinoic acid substrate.

Here is a summary of reported kinetic parameters:

| Substrate | Enzyme Activity Measured | Tissue/Source | Km (µM) | Vmax (pmol/min/mg protein) | Citation |

| All-trans-retinoic acid | Formation of ethyl retinoate (CoA-stimulated) | Rat Liver Microsomes | 9.8 | Not specified | pnas.org |

| Retinoyl-CoA | Formation of retinoylated proteins | Crude Rat Liver Extract | 95 | 2597.3 | oup.comnih.gov |

Note: The Km and Vmax values for Retinoyl-CoA refer to its utilization in a subsequent reaction (protein retinoylation), not its formation.

Metabolic Precursors for Retinoyl Coenzyme A Synthesis

The primary metabolic precursor for the synthesis of Retinoyl Coenzyme A is retinoic acid. Retinoic acid itself is derived from the metabolism of vitamin A (retinol).

All-trans Retinoic Acid as the Primary Substrate

All-trans-retinoic acid is the most well-established and primary substrate for the formation of Retinoyl-CoA. It is the major biologically active metabolite of retinol and is generated through a two-step oxidation process involving retinol dehydrogenases (RDHs) and retinal dehydrogenases (RALDHs) nih.govwikipathways.orgnih.govnih.gov. The enzyme Retinoic Acid:Coenzyme A Ligase acts on all-trans-retinoic acid to form the thioester with Coenzyme A pnas.orgpnas.org.

Other Retinoic Acid Isomers in Retinoyl Coenzyme A Formation

While all-trans-retinoic acid is the primary substrate, other isomers of retinoic acid may also be involved in Retinoyl-CoA formation, although their roles might differ. 13-cis-retinoic acid is a naturally occurring isomer of retinoic acid nih.gov. Studies have chemically synthesized CoA esters of both all-trans- and 13-cis-retinoic acid for use in studying vitamin A metabolism, indicating the potential for 13-cis-retinoic acid to also form a CoA ester pnas.orgpnas.orggoogle.com. Although 13-cis-retinoic acid is less transcriptionally active than the all-trans isomer, it can be isomerized to all-trans-retinoic acid, particularly in microsomal fractions nih.govoup.com. This suggests that while 13-cis-retinoic acid might potentially be a substrate for Retinoyl-CoA synthetase, its activity could also be linked to its conversion to the all-trans form. The biological activity of 9-cis-retinoic acid, another isomer, has also been noted, although it has not been detected in vivo except in the pancreas wikipathways.org. Further research is needed to fully elucidate the extent to which Retinoyl-CoA synthetase utilizes retinoic acid isomers other than all-trans-retinoic acid in biological systems.

Role of Retinoyl Coenzyme a in Protein Retinoylation

Mechanism of Retinoyl Coenzyme A-Mediated Acylation of Proteins

The formation of retinoylated proteins proceeds via retinoyl-CoA, which is formed from retinoic acid in an ATP, CoA, and MgCl₂ dependent reaction. nih.govoup.comoup.com This retinoyl-CoA then serves as the donor molecule for the covalent attachment of the retinoyl moiety to specific proteins. nih.govoup.comnih.gov

Identification of Retinoylated Proteins

Studies have identified a variety of proteins that undergo retinoylation. In HL-60 cells, at least 14 retinoylated proteins have been observed. nih.gov A major retinoylated protein in these cells was also found to be labeled by palmitic acid or myristic acid, raising the possibility that the same protein can be a substrate for multiple types of acylation. nih.gov Other identified retinoylated proteins include CRM1, vimentin, and HDAC3. researchgate.net Proteins known and characterized as being retinoylated include the cAMP-regulatory subunits of cAMP-dependent protein kinase type I (RI) and type II (RII), cytokeratins, and ribonucleotide reductase. pnas.orgnih.gov

Research findings on identified retinoylated proteins:

| Protein Class/Name | Examples Identified | Molecular Weight (kDa) | Notes | Source |

| cAMP-dependent protein kinase regulatory subunits | RI, RII | 47, 51 | Also labeled by other steroid hormone ligands. pnas.orgnih.gov | pnas.orgnih.gov |

| Intermediate filament proteins | Vimentin, Cytokeratins | ~57 (Vimentin) | Identified in various cell types. researchgate.netpnas.org | researchgate.netpnas.org |

| Nuclear proteins | HDAC3, CRM1 | ~49 (HDAC3), ~115 (CRM1) | Identified in adipocytes. researchgate.net | researchgate.net |

| Other proteins | Ribonucleotide reductase, 17 kDa protein (in rat liver) | 17 kDa protein showed high radioactivity in rat liver. nih.govoup.comoup.compnas.org | nih.govoup.comoup.compnas.org |

Techniques used for identification include SDS-PAGE, liquid scintillation monitoring of radioactivity in gel slices, immunoprecipitation, western blot, and mass spectrometry analysis of tryptic-digested protein bands. researchgate.netfigshare.complos.org

Nature of the Covalent Linkage (e.g., Thioester Bonds)

The covalent linkage between the retinoyl moiety and proteins is primarily a thioester bond. nih.govoup.comoup.comnih.govsemanticscholar.orgresearchgate.net Evidence for this comes from the observation that retinoylated proteins disappear or release the retinoyl group in the presence of reducing agents like 2-mercaptoethanol (B42355) or by mild hydrolysis with reagents that cleave ester bonds, such as alkaline methanolysis or hydroxylamine (B1172632). nih.govoup.comoup.comnih.govsemanticscholar.orgresearchgate.net While thioester linkages are predominant, the possibility of other linkages like O-ester or amide bonds has also been raised, particularly if retinoyl-CoA is not the intermediate in all cases, or if metabolites of retinoic acid are involved. taylorfrancis.com

Enzymatic Machinery for Retinoylation

The transfer of the retinoyl group from retinoyl-CoA to proteins is catalyzed by specific enzymatic machinery, although the specific retinoyl transferases have not been as extensively characterized as other acyltransferases like palmitoyl (B13399708) transferases.

Specificity of Retinoyl Transferases Towards Protein Substrates

The specificity of retinoyl transferases appears to be influenced by both the protein substrate and the cellular context. Different proteins are retinoylated in different cell types, suggesting a degree of cell-specific enzymatic activity or substrate availability. taylorfrancis.comtandfonline.com For example, distinct retinoylated protein bands were observed in rat hepatocytes compared to liver stellate cells. tandfonline.com The reaction can also be suppressed by other fatty acyl-CoAs, such as palmitoyl-CoA, indicating potential competition for the enzyme or binding sites on the protein. nih.govoup.comoup.com

Cellular Distribution and Localization of Retinoylated Proteins

Retinoylated proteins are found in various cellular compartments. In HL-60 cells, a significant portion of retinoylation is associated with nuclear proteins. nih.gov Studies in rat tissues have shown retinoyl-CoA binding covalently to proteins in liver, kidney, testis, and brain. nih.govoup.comoup.com The cellular localization of retinoylated proteins is crucial for their function, as post-translational modifications can influence protein targeting and distribution within the cell. azolifesciences.commdpi.comnih.gov The presence of retinoylated proteins in specific organelles or cellular regions suggests roles in localized cellular processes.

Retinoylation in Microsomal Fractions

Research indicates that the synthesis of retinoyl-CoA, the precursor for retinoylation, is particularly active in the microsomal fractions of rat liver compared to other subcellular fractions nih.gov. This suggests that the enzymes responsible for the initial activation of retinoic acid to retinoyl-CoA are primarily localized to the microsomes. The transfer of the retinoyl moiety from retinoyl-CoA to proteins also occurs in cell-free fractions of rat tissues, including microsomes researchgate.net. The microsomal fraction contains a wide range of proteins, including those integral to or associated with the endoplasmic reticulum membrane nih.gov. While specific microsomal proteins targeted by retinoylation via Retinoyl CoA are subjects of ongoing research, the enrichment of retinoyl-CoA synthesis machinery in this compartment highlights its significance in initiating the retinoylation process.

Retinoylation in Nuclear and Mitochondrial Compartments

Retinoylation has been shown to occur in various subcellular compartments, including cytosolic and non-cytosolic proteins researchgate.net. While the primary synthesis of retinoyl-CoA appears enriched in microsomes nih.gov, the subsequent protein retinoylation reaction can take place in other cellular locations, including potentially the nuclear and mitochondrial compartments.

Studies have identified retinoylated proteins in nuclear extracts, such as histone deacetylase 3 (HDAC3) plos.org. The nuclear compartment is a critical site for retinoic acid's actions, primarily through nuclear receptors plos.orgnih.gov. The presence of retinoylated proteins in the nucleus suggests that retinoylation may play a role in regulating nuclear processes, potentially independent of or in conjunction with nuclear receptor-mediated pathways plos.orgjst.go.jp. Proteins translocate into and out of the nucleus through nuclear pore complexes, a process that can be influenced by various factors mdpi.comuni-goettingen.de.

Mitochondria are also known to undergo post-translational modifications and import proteins encoded by the nuclear genome nih.govfrontiersin.org. Retinoylation has been studied in rat testes mitochondria, where the reaction occurs in the presence of ATP, CoASH, and Mg++ researchgate.net. The omission of these cofactors significantly reduces the extent of retinoylation in mitochondria researchgate.net. This indicates that a retinoyl-CoA-dependent mechanism is likely active within mitochondria for protein retinoylation. Mitochondrial proteins play crucial roles in energy metabolism and other cellular functions nih.govfrontiersin.org, suggesting that retinoylation in this compartment could impact these processes. Impairment of the ER/mitochondria compartment has been linked to altered protein profiles in studies investigating specific cardiomyopathies embopress.org.

Dynamics of Protein Retinoylation

The dynamics of protein retinoylation involve the rates of retinoyl moiety attachment and removal, as well as the factors that influence these processes. Retinoylation is described as displaying rapid kinetics plos.org.

Turnover Rates of Retinoyl Moieties on Proteins

The turnover rate of retinoyl moieties on proteins refers to the speed at which the retinoyl group is attached and subsequently removed from a protein. While specific quantitative data on the precise turnover rates of retinoyl moieties across all retinoylated proteins is still an area of research, studies on protein turnover using techniques like stable isotope labeling can provide insights into the dynamic nature of protein modifications nih.govnih.gov. The covalent linkage between RA and proteins is suggested to be primarily a thioester bond, which can be subject to hydrolysis nih.govresearchgate.netplos.org. The reversibility of this modification is crucial for its regulatory role. Studies have shown that retinoylated proteins can disappear in the presence of reducing agents like 2-mercaptoethanol, consistent with a thioester linkage oup.comnih.gov.

Regulatory Factors Influencing Retinoylation and De-retinoylation

Several factors can influence the extent of protein retinoylation. The availability of the precursor, retinoic acid, and the cofactors ATP, CoA, and MgCl2 are essential for the formation of retinoyl-CoA and subsequent retinoylation oup.comnih.govresearchgate.net. The concentration of retinoyl-CoA directly impacts the formation of retinoylated proteins oup.comnih.gov.

Competition with other acyl-CoAs, such as fatty acyl-CoAs and palmitic acid, has been shown to suppress the retinoylation reaction oup.comnih.gov. This suggests that the metabolic state of the cell and the availability of other lipid substrates can influence the extent of protein retinoylation.

Cellular context also plays a role, as the levels of retinoylated proteins can vary in different cell types and in response to various stimuli oup.comnih.govnih.gov. For instance, studies in rat tissues showed higher levels of retinoyl-CoA incorporation into proteins in vitamin A-deficient rats compared to normal ones oup.comnih.gov. Furthermore, the transformation of cells by oncogenes, such as activated Ha-ras, has been linked to decreased retinoylation levels nih.gov.

The process of de-retinoylation, the removal of the retinoyl moiety from proteins, is also a critical regulatory step, although the specific enzymes involved are less characterized compared to the enzymes forming retinoyl-CoA. The lability of the thioester bond to reducing agents suggests enzymatic mechanisms likely exist for its cleavage in vivo.

Data Table: Kinetic Parameters of Retinoylation in Rat Liver Extract oup.com

| Parameter | Value | Unit |

| Vmax | 2597.3 | pmol/min/mg protein |

| Km | 9.5 x 10-5 | M |

Note: These values pertain to the formation of retinoylated proteins from retinoyl-CoA using a crude liver extract.

Data Table: Factors Influencing Retinoyl-CoA Formation in Rat Liver Extract nih.gov

| Condition | Retinoyl-CoA Formation |

| Complete Incubation Mixture | +++ |

| - ATP | --- |

| - CoA | --- |

| - MgCl2 | --- |

| Boiled Extract | --- |

| + Fatty Acids/Fatty Acyl-CoAs | Suppressed |

Note: +++ indicates significant formation, --- indicates negligible formation.

Data Table: Retinoylation Activity in Rat Tissues oup.comnih.gov

| Tissue | Relative Retinoylation Activity (Qualitative) |

| Liver | High |

| Kidney | Observed |

| Testis | Observed |

| Brain | Observed |

Note: Based on observed incorporation of [3H]-labeled-retinoyl-CoA into proteins.

Data Table: Effect of Vitamin A Status on Retinoylation oup.comnih.gov

| Vitamin A Status | Level of Retinoyl-CoA Incorporation into Proteins |

| Deficient | Higher |

| Normal | Lower |

Biological Significance of Retinoyl Coenzyme A Mediated Processes

Potential Roles in Cell Proliferation and Apoptosis Mechanisms

Retinoyl Coenzyme A (Retinoyl CoA) is positioned at a critical metabolic crossroads that may influence fundamental cellular processes such as proliferation and programmed cell death (apoptosis). While direct research on this compound's effects on these mechanisms is still developing, its role as a precursor for protein retinoylation provides a strong basis for its involvement. Retinoylation, the covalent attachment of retinoic acid to proteins, is a post-translational modification that can alter protein function, localization, and stability, thereby impacting signaling pathways that govern cell fate.

The broader family of retinoids, particularly retinoic acid, is well-documented for its potent effects on cell growth and death. Retinoids can exert antiproliferative and apoptosis-inducing effects in various cell types, including cancer cells nih.govnih.gov. For instance, studies have shown that retinoic acid can be anti-proliferative by inducing cell cycle arrest, whereas its precursor, retinol (B82714), has been observed to increase proliferation in certain cell types like Sertoli cells nih.gov. The conversion of retinoic acid to this compound is the initial step for retinoylation, a process that may mediate some of these effects nih.govnih.gov. By retinoylating key regulatory proteins, this compound could modulate their activity to either promote or inhibit cell cycle progression.

Similarly, retinoids are known to be significant modulators of apoptosis in both normal development and disease states nih.gov. The signaling pathways leading to apoptosis are complex, involving a cascade of protein interactions. The attachment of a retinoyl group from this compound to proteins involved in these cascades could be a mechanism for regulating their pro- or anti-apoptotic functions. Research has indicated that fatty acyl-CoAs, which are structurally related to this compound, can inhibit retinoic acid-induced apoptosis in certain cancer cell lines, suggesting a complex regulatory network involving these acyl-CoA molecules researchgate.net.

Table 1: Investigated Effects of Retinoids on Cell Proliferation and Apoptosis

| Retinoid/Metabolite | Cellular Process | Observed Effect in Research Models |

|---|---|---|

| Retinoic Acid | Proliferation | Anti-proliferative in various cell types nih.gov |

| Retinol | Proliferation | Pro-proliferative in Sertoli cells nih.gov |

| Retinoids (general) | Apoptosis | Induction of apoptosis in normal and neoplastic tissues nih.gov |

| Fatty Acyl-CoAs | Apoptosis | Inhibition of retinoic acid-induced apoptosis in Hep3B cells researchgate.net |

Retinoyl Coenzyme A in Tissue-Specific Retinoid Actions

The formation and activity of this compound are not uniform throughout the body, suggesting that its role in retinoid action is highly tissue-specific. The synthesis of this compound from retinoic acid has been detected in a variety of rat tissues, including the liver, kidney, testis, brain, spleen, and pancreas, indicating its widespread importance in cellular physiology nih.gov. The subsequent transfer of the retinoyl group from this compound to proteins also occurs in these tissues, further underscoring the potential for tissue-specific regulation through retinoylation nih.gov.

Liver: As the central organ for vitamin A storage and metabolism, the liver exhibits significant this compound synthesis nih.govresearchgate.net. In the liver, retinoids are crucial for processes ranging from lipid metabolism to regeneration nih.gov. The formation of this compound and subsequent retinoylation of hepatic proteins may play a role in regulating these functions. Studies have shown that the kinetic parameters for this compound formation differ between tissues, with the liver microsomal fraction showing high activity nih.gov.

Skin: In the skin, retinoids are essential for the growth and differentiation of keratinocytes nih.gov. The metabolism of retinol to retinoic acid and its subsequent activation to this compound are critical steps. An enzyme with acyl-CoA:retinol acyltransferase (ARAT) activity, which utilizes an acyl-CoA, is vital for maintaining retinoid homeostasis in the skin nih.gov. This highlights the importance of CoA-dependent reactions in mediating the effects of retinoids on skin health and disease.

Nervous System and Eye: this compound has been detected in brain tissue extracts nih.gov. In the eye, retinoid metabolism is fundamental for the visual cycle nih.govwikipedia.org. While the primary role is the conversion of retinol to retinal, the presence of this compound metabolism in the brain suggests potential roles in neuronal differentiation and function through protein retinoylation.

Other Tissues: The presence of this compound synthesis has also been confirmed in the kidney, testis, and spleen nih.gov. In the testis, retinoids are essential for spermatogenesis. The covalent binding of this compound to proteins in these tissues suggests a mechanism by which retinoic acid exerts its diverse biological effects in a tissue-specific manner nih.gov. Interestingly, the levels of this compound incorporation into proteins were found to be higher in vitamin A-deficient rats, suggesting a compensatory or regulatory mechanism nih.gov.

Table 2: Detection and Characteristics of this compound-Mediated Processes in Various Tissues

| Tissue | Detection of this compound Synthesis | Key Research Findings |

|---|---|---|

| Liver | Yes nih.gov | High formation in microsomal fractions. Vmax and Km values for formation have been estimated nih.govnih.gov. |

| Kidney | Yes nih.govnih.gov | Covalent binding of this compound to proteins demonstrated nih.gov. |

| Testis | Yes nih.govnih.gov | Covalent binding of this compound to proteins demonstrated nih.gov. |

| Brain | Yes nih.govnih.gov | Covalent binding of this compound to proteins demonstrated nih.gov. |

| Skin | Inferred via ARAT activity nih.gov | Acyl-CoA dependent retinoid metabolism is crucial for homeostasis nih.gov. |

| Spleen | Yes nih.gov | Presence of this compound detected in tissue extracts nih.gov. |

| Pancreas | Yes nih.gov | Presence of this compound detected in tissue extracts nih.gov. |

Interconnections Within the Retinoid Metabolic Network

Distinguishing Retinoyl Coenzyme A Formation from Acyl-CoA:Retinol (B82714) Acyltransferase (ARAT) Activity

The metabolic landscape of retinoids involves various esterification reactions. It is crucial to distinguish the formation of Retinoyl-CoA, which involves retinoic acid, from the synthesis of retinyl esters, which involves retinol.

Substrate and Product Differences in Retinoyl-CoA Synthesis vs. Retinyl Ester Synthesis

Retinoyl-CoA synthesis involves the activation of retinoic acid by forming a thioester bond with coenzyme A. This process utilizes retinoic acid and CoA as substrates, yielding Retinoyl-CoA as the product. Research has demonstrated the ATP-dependent formation of Retinoyl-CoA from retinoic acid and CoA in various rat tissues, including liver, testis, kidney, brain, spleen, and pancreas. nih.govoup.com This reaction is considered the initial step in protein retinoylation. nih.govoup.com

In contrast, retinyl ester synthesis involves the esterification of retinol with a fatty acid. The primary enzymes catalyzing this process are Acyl-CoA:Retinol Acyltransferase (ARAT) and Lecithin:Retinol Acyltransferase (LRAT). ARAT utilizes fatty acyl-CoA and retinol as substrates to produce retinyl esters and CoA. nih.govdrugbank.comarvojournals.orgarvojournals.orgnih.govcapes.gov.briastate.edu LRAT, on the other hand, uses phosphatidylcholine as the acyl donor and retinol to form retinyl esters and lysophosphatidylcholine. nih.govdrugbank.comcapes.gov.br Thus, the key distinction lies in the retinoid substrate (retinoic acid for Retinoyl-CoA synthesis, retinol for retinyl ester synthesis) and the acyl donor (CoA for Retinoyl-CoA synthesis, fatty acyl-CoA or phosphatidylcholine for retinyl ester synthesis).

The different substrates and products reflect their distinct downstream roles. Retinoyl-CoA is primarily involved in donating the retinoyl moiety for protein modification nih.govoup.com, while retinyl esters serve as the main storage form of vitamin A in the body, particularly in the liver and hepatic stellate cells. nih.govwjgnet.comnih.govembopress.orgmdpi.comnih.gov

Enzymatic Distinction of Retinoic Acid:CoA Ligase from ARAT (EC 2.3.1.76)

The enzymatic activities responsible for Retinoyl-CoA formation and retinyl ester synthesis are distinct. The synthesis of Retinoyl-CoA from retinoic acid and CoA is an ATP-dependent process nih.govoup.compnas.org, catalyzed by a Retinoic Acid:CoA ligase. This enzyme activates the carboxyl group of retinoic acid, enabling its conjugation with CoA. Chemical synthesis methods for Retinoyl-CoA also involve activating retinoic acid before coupling it with CoA. pnas.orgpnas.org

ARAT (EC 2.3.1.76) is a different enzyme that catalyzes the transfer of a fatty acyl group from fatty acyl-CoA to retinol. nih.govdrugbank.comarvojournals.orgarvojournals.orgnih.govcapes.gov.briastate.edu While the molecular identity of all ARAT enzymes has not been fully established, diacylglycerol acyltransferase 1 (DGAT1) has been shown to possess ARAT activity, particularly in the intestine. capes.gov.brnih.govresearchgate.net Studies have characterized ARAT activity in various tissues, demonstrating its dependence on fatty acyl-CoA substrates. arvojournals.orgnih.goviastate.edu The optimal substrates for ARAT can vary depending on the tissue, with saturated fatty acyl-CoAs often being effective donors. arvojournals.orgiastate.edu

The kinetic parameters of ARAT have been studied, showing varying affinities for retinol depending on the tissue and the specific ARAT enzyme involved. drugbank.comarvojournals.org This is in contrast to the ligase activity that forms Retinoyl-CoA, which acts on retinoic acid. nih.govoup.compnas.org

Relationship to Cellular Retinol and Retinoic Acid Binding Proteins

Intracellular retinoid binding proteins play crucial roles in the uptake, transport, and metabolism of retinoids. Their interactions can influence the availability of substrates for enzymes like the Retinoic Acid:CoA ligase and ARAT.

Influence of CRABP-I and CRABP-II on Retinoyl Coenzyme A Substrate Availability

Cellular Retinoic Acid-Binding Proteins (CRABP-I and CRABP-II) are cytosolic proteins that bind retinoic acid with high affinity. nih.govproteopedia.orgresearchgate.netescholarship.org They are thought to play a role in regulating the intracellular concentration and channeling of retinoic acid to different metabolic pathways or nuclear receptors. researchgate.netescholarship.org By binding retinoic acid, CRABPs can influence the amount of free retinoic acid available as a substrate for Retinoic Acid:CoA ligase and subsequent Retinoyl-CoA formation.

The specific roles of CRABP-I and CRABP-II in modulating retinoyl-CoA synthesis are not fully elucidated, but their ability to sequester retinoic acid suggests they could potentially limit its availability for activation by CoA ligase. Conversely, interactions between CRABPs and the ligase, or other cellular factors, could potentially facilitate the transfer of retinoic acid for Retinoyl-CoA synthesis under specific conditions. CRABPs are known to influence retinoic acid-mediated gene expression, and their expression patterns vary during development and in different tissues. nih.govproteopedia.org This differential expression could indirectly impact Retinoyl-CoA formation by controlling the local concentration of retinoic acid.

Interactions with Fatty Acid-Binding Proteins (FABPs)

Fatty Acid-Binding Proteins (FABPs) are a family of cytosolic proteins that bind long-chain fatty acids and other hydrophobic ligands, including retinoids. escholarship.orgnih.govguidetopharmacology.orgunlp.edu.arphysiology.org Some FABPs, such as FABP5, can bind retinoic acid, and their interaction can influence retinoic acid signaling, sometimes in a manner competitive with CRABPs. researchgate.netescholarship.org

The interaction of FABPs with fatty acids and fatty acyl-CoAs is particularly relevant to Retinoyl-CoA metabolism. Fatty acids and fatty acyl-CoAs have been shown to suppress the synthesis of Retinoyl-CoA in vitro. nih.govoup.com FABPs, by binding and transporting fatty acids and fatty acyl-CoAs, could potentially modulate the intracellular concentrations of these molecules, thereby indirectly influencing the activity of Retinoic Acid:CoA ligase and the rate of Retinoyl-CoA formation.

Furthermore, FABPs are involved in the trafficking of fatty acids to various cellular compartments and can interact with enzymes involved in lipid metabolism. nih.govguidetopharmacology.org Given that CoA is a common substrate in both fatty acid and retinoid metabolism, interactions between FABPs and enzymes or pathways that regulate CoA availability could also indirectly affect Retinoyl-CoA synthesis. Some FABPs have also been shown to interact with nuclear receptors, including PPARs and RARs, highlighting their broader role in integrating lipid and retinoid signaling. guidetopharmacology.orgphysiology.org

Regulatory Loops within Vitamin A Homeostasis Influenced by Retinoyl Coenzyme A Metabolism

Vitamin A homeostasis is tightly regulated at multiple levels, involving a complex interplay of uptake, metabolism, storage, and mobilization. While retinoic acid-mediated transcriptional regulation is a major component of this homeostasis, Retinoyl-CoA metabolism and protein retinoylation may also participate in regulatory loops.

The synthesis of Retinoyl-CoA is suppressed by fatty acids and fatty acyl-CoAs. nih.govoup.com This suggests a potential regulatory link between the metabolic status of fatty acids and the formation of Retinoyl-CoA. High levels of fatty acids or fatty acyl-CoAs, indicative of abundant lipid resources, might downregulate Retinoyl-CoA synthesis, potentially impacting processes regulated by protein retinoylation.

Conversely, retinoylation itself could potentially influence the activity or localization of proteins involved in vitamin A metabolism or other cellular processes, thereby creating feedback or feed-forward loops. While the specific targets of retinoylation and their functional consequences are still under investigation, the widespread occurrence of this modification suggests a potentially significant regulatory role. nih.govoup.com

The interplay between cellular binding proteins (CRABPs, FABPs) and the enzymes involved in Retinoyl-CoA synthesis and retinyl ester synthesis adds another layer of regulation. The availability of free retinoic acid, controlled in part by CRABPs, directly impacts Retinoyl-CoA formation. Similarly, the availability of fatty acyl-CoAs, influenced by FABPs, can inhibit Retinoyl-CoA synthesis and serve as substrates for retinyl ester synthesis by ARAT.

Furthermore, retinoic acid, a product of retinol metabolism and the substrate for Retinoyl-CoA synthesis, is a key regulator of the expression of several genes involved in retinoid metabolism, including LRAT and enzymes involved in retinoic acid catabolism like CYP26A1. nih.govmdpi.comnih.gov While a direct transcriptional regulation of the Retinoic Acid:CoA ligase by retinoic acid has not been as extensively documented as that of other retinoid metabolic enzymes, it remains a potential point of regulation.

Here is a summary of some key enzymatic activities and their substrates/products:

| Enzyme | Substrate 1 | Substrate 2 | Product 1 | Product 2 |

| Retinoic Acid:CoA Ligase | Retinoic Acid | CoA | Retinoyl-CoA | AMP + PPi (via ATP hydrolysis) |

| ARAT (EC 2.3.1.76) | Retinol | Fatty acyl-CoA | Retinyl Ester | CoA |

| LRAT | Retinol | Phosphatidylcholine | Retinyl Ester | Lysophosphatidylcholine |

Here is a summary of the influence of binding proteins:

| Binding Protein | Primary Ligand | Influence on Retinoyl-CoA Metabolism |

| CRABP-I, CRABP-II | Retinoic Acid | Modulate availability of retinoic acid substrate for CoA ligase. |

| FABPs | Fatty Acids, Fatty acyl-CoAs, some Retinoids | Can influence availability of CoA and inhibitory fatty acyl-CoAs; potential interactions with retinoid signaling. |

| CRBP-I, CRBP-II | Retinol | Primarily involved in retinol metabolism; indirect influence on retinoic acid pool. |

Regulation of Retinoyl Coenzyme a Biosynthesis and Utilization

Transcriptional Regulation of Retinoyl-CoA Synthetase

The synthesis of Retinoyl-CoA from retinoic acid requires an enzyme with acyl-CoA synthetase activity, often referred to as Retinoyl-CoA synthetase or an acyl-CoA:retinol (B82714) acyltransferase (ARAT) that can utilize retinoic acid as a substrate. While lecithin:retinol acyltransferase (LRAT) is the primary enzyme for retinyl ester synthesis using phosphatidylcholine as the acyl donor, ARATs utilize fatty acyl-CoA as the acyl donor and can esterify retinol researchgate.netnih.govmdpi.com. Some studies suggest that certain ARATs might be involved in the formation of Retinoyl-CoA or retinoyl esters researchgate.net.

Transcriptional regulation of enzymes involved in retinoid metabolism, including those potentially involved in Retinoyl-CoA synthesis or related pathways, has been observed. For instance, retinoic acid itself can regulate the expression of genes involved in its own metabolism, such as LRAT and enzymes in the retinoic acid synthesis pathway nih.gov. Studies have shown that dietary factors, particularly fatty acids, can influence the transcriptional expression of genes related to retinoid metabolism, such as cellular retinol-binding protein II (CRBPII) cambridge.org.

While direct transcriptional regulation specifically of an enzyme solely dedicated to Retinoyl-CoA synthesis from retinoic acid is not extensively detailed in the provided search results, the broader context of retinoid metabolism regulation at the transcriptional level suggests that similar mechanisms could apply to enzymes involved in Retinoyl-CoA formation. The expression of enzymes like acyl-CoA synthetases, which are involved in forming other acyl-CoAs and may possess activity towards retinoic acid, is known to be transcriptionally regulated nih.gov.

Post-transcriptional and Post-translational Control Mechanisms

Post-transcriptional and post-translational modifications play roles in modulating the activity and function of enzymes involved in retinoid metabolism, which could indirectly or directly impact Retinoyl-CoA levels.

Post-transcriptional control can involve mechanisms such as mRNA stability and translational efficiency, although specific examples for Retinoyl-CoA synthetase are not prominently featured in the search results.

Post-translational modifications, such as retinoylation (acylation of proteins by retinoic acid), represent a direct utilization pathway for retinoic acid, potentially involving a Retinoyl-CoA intermediate researchgate.netresearchgate.netnih.gov. This process involves the covalent binding of the retinoyl moiety to proteins, often through a thioester bond, and requires ATP, CoA, and Mg²⁺ researchgate.netnih.gov. The extent of retinoylation can be influenced by the availability of these cofactors and the concentration of Retinoyl-CoA researchgate.netnih.gov. Research indicates that the levels of retinoylated proteins can be higher in vitamin A-deficient states nih.gov.

While the enzymes catalyzing the formation of Retinoyl-CoA for retinoylation are not explicitly identified as a distinct "Retinoyl-CoA synthetase" with detailed post-translational regulation in the provided text, the retinoylation process itself is a post-translational event that utilizes Retinoyl-CoA. The activity of enzymes like acyl-CoA synthetases can also be regulated by post-translational modifications, although specific instances related to retinoid metabolism are not detailed nih.gov.

Allosteric Regulation and Enzyme Inhibition by Metabolic Intermediates (e.g., Fatty Acyl-CoAs)

Metabolic intermediates, particularly fatty acyl-CoAs, can exert allosteric regulation and enzyme inhibition on enzymes involved in acyl-CoA metabolism, which may include those with activity towards retinoic acid.

Long-chain fatty acyl-CoA esters are known regulatory molecules that can inhibit the activity of enzymes, including acyl-CoA synthetases, through feedback mechanisms nih.govwikipedia.org. High concentrations of fatty acyl-CoAs are expected to be buffered by binding proteins or converted to other lipids nih.gov. Studies have shown that fatty acyl-CoAs can suppress the formation of retinoylated proteins from Retinoyl-CoA, suggesting a potential inhibitory effect on the enzymes involved in this transfer or on the availability of Retinoyl-CoA itself nih.gov. Palmitic acid, a fatty acid, was also found to suppress retinoylation nih.gov.

Allosteric modulation has been observed for enzymes involved in retinoid esterification, such as acyl-CoA wax alcohol acyltransferase 2 (AWAT2), which has acyl-CoA:retinol acyltransferase activity. This enzyme's substrate specificity can be allosterically modulated by 11-cis retinoids nih.govgenecards.org. While this example pertains to retinol esterification rather than Retinoyl-CoA synthesis from retinoic acid, it illustrates the principle of allosteric regulation in retinoid-metabolizing enzymes by retinoid species.

The intracellular concentration of free unbound acyl-CoA esters is tightly controlled, and excessive increases are prevented by various mechanisms nih.gov. Under normal conditions, free cytosolic acyl-CoA ester concentrations are in the low nanomolar range nih.gov.

Dietary and Nutritional Status Effects on Retinoyl Coenzyme A Metabolism

Vitamin A status directly impacts the availability of retinoic acid, the precursor for Retinoyl-CoA. Dietary vitamin A is absorbed as retinyl esters and carotenoids, which are then metabolized to retinol, retinal, and retinoic acid nih.govrsc.orgoup.com. The conversion of β-carotene to retinoids is influenced by vitamin A status, with conversion decreasing when vitamin A is sufficient oup.com.

Nutritional state, such as fasting, can alter tissue CoA levels through transcriptional regulation of genes like Pank1, involved in CoA biosynthesis rug.nl. Dietary fat has been shown to induce the expression of CRBPII, a protein involved in intestinal retinol absorption and metabolism cambridge.org.

Vitamin A deficiency can lead to increased levels of retinoylated proteins, suggesting altered Retinoyl-CoA metabolism or utilization in this state nih.gov. Conversely, excessive vitamin A intake can lead to hypervitaminosis A oup.com. The body tightly regulates retinoid metabolism to maintain homeostasis nih.govembopress.org.

Studies on the effects of vitamin A status and retinoic acid treatment on the expression and activity of enzymes involved in fatty acid synthesis (which produce fatty acyl-CoAs that can interact with retinoid metabolism) highlight the interconnectedness of these metabolic pathways nih.govwjgnet.com. For example, vitamin A status and retinoic acid have been shown to regulate the expression and activity of acetyl-CoA carboxylase and fatty acid synthase nih.govwjgnet.com.

The absorption and metabolism of dietary retinoids are influenced by factors like bile acid synthesis and secretion, which are themselves affected by vitamin A status mdpi.com. Diseases affecting bile synthesis can lead to vitamin A deficiency mdpi.com.

Methodologies for Studying Retinoyl Coenzyme a and Retinoylation

In Vitro Synthesis and Detection of Retinoyl Coenzyme A

The study of retinoyl CoA often necessitates its synthesis in a controlled laboratory setting, followed by methods to detect and quantify the synthesized product.

This compound esters of all-trans- and 13-cis-retinoic acid have been synthesized for use in studying vitamin A metabolism. These esters can be obtained by converting retinoic acids to activated succinimidyl esters or anhydrides, which are then coupled with coenzyme A to form the respective thioesters. nih.govpnas.org Another method for preparing all-trans- and 13-cis-retinoyl CoA involves treating the corresponding retinoic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide (B1669883) (DCC), recovering the N-succinimidyl esters, and then reacting these esters with a solution of coenzyme A. google.com Alternatively, retinoic acid can be condensed with DCC, the resulting anhydride (B1165640) recovered, and then reacted with coenzyme A. google.com

Radiometric Assays for Enzyme Activity

Radiometric assays are a sensitive method for measuring the activity of enzymes that produce or utilize this compound. These assays typically involve using a radiolabeled precursor, such as tritiated retinoic acid ([³H]retinoic acid), and measuring the incorporation of the radioactivity into this compound or a downstream product.

In studies examining the incorporation of tritiated retinoic acid into proteins, incubation with retinoic acid in the presence of ATP and CoA has been shown to result in a CoA intermediate, identified as this compound. nih.gov This intermediate serves as a substrate for enzymes that catalyze the incorporation of the labeled retinoic acid moiety into proteins. nih.gov The activity of enzymes involved in this compound formation, such as acyl-CoA synthetases acting on retinoic acid, can be assessed by measuring the formation of radiolabeled this compound from radiolabeled retinoic acid and CoA. Similarly, the activity of enzymes that utilize this compound, such as those involved in protein retinoylation, can be measured by the transfer of the radiolabeled retinoyl moiety from synthesized radiolabeled this compound to the target protein.

Radiolabeled acetyl-CoA is commonly used in in vitro acetylation assays to study enzymes like histone acetyltransferases (HATs). revvity.com While directly focused on acetylation, the principle of using a radiolabeled CoA ester as a substrate to measure enzyme activity is analogous to how radiometric assays would be applied to study enzymes involving this compound. The higher the specific activity of the radiolabeled CoA ester, the greater the amount of radioactivity per molecule, allowing for more sensitive detection of enzyme activity. revvity.com

Chromatographic Separation (e.g., HPLC) for Product Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating and identifying this compound from reaction mixtures and biological samples. HPLC allows for the resolution of this compound from precursors, other retinoids, and other CoA esters based on their distinct chemical properties.

Retinoyl coenzyme A esters synthesized chemically are typically purified by reverse-phase high performance liquid chromatography. nih.govpnas.org This demonstrates the utility of HPLC in isolating and confirming the identity of synthesized this compound.

HPLC is a well-established tool for the separation of various retinoids, including retinol (B82714), retinal, and retinoic acid isomers. jfda-online.comumich.eduresearchgate.netnih.gov While these examples focus on other retinoids, the principle of using reverse-phase HPLC with UV detection (retinoids have characteristic UV absorbance) is directly applicable to the analysis of this compound, which also contains the retinoic acid moiety. Gradient elution or isocratic methods can be employed depending on the complexity of the sample and the required separation efficiency. jfda-online.comumich.edu Detection is often performed using UV detectors, monitoring absorbance at wavelengths characteristic of retinoids, such as 340 nm or 254 nm. pnas.org More sensitive detection can be achieved by coupling fluorescence and UV detection. jfda-online.com

HPLC has been used to measure the production of retinol in enzyme assays involving retinal as a substrate, highlighting its role in quantifying retinoids in enzymatic reactions. nih.gov Furthermore, HPLC analysis has been used to detect all-trans retinyl esters in cell homogenates incubated with all-trans retinol, indicating its application in analyzing enzymatic products related to retinoid metabolism. arvojournals.org

Analysis of Protein Retinoylation in Cellular and Tissue Extracts

Analyzing proteins that have been modified by retinoylation in complex biological samples like cellular and tissue extracts requires methods to isolate, separate, and identify the modified proteins and the specific sites of modification.

Studies have investigated the incorporation of tritiated retinoic acid into proteins in cell-free extracts from rat liver and kidney, indicating that proteins can be retinoylated in these systems. nih.gov The retinoylation appears to be linked to the protein via a thioester bond, as indicated by its sensitivity to neutral hydrolysis with hydroxylamine (B1172632) and reducing agents. nih.gov

SDS-PAGE and Autoradiography for Labeled Proteins

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. When combined with autoradiography, it becomes a powerful method for visualizing and detecting proteins that have been covalently modified by a radiolabeled compound, such as this compound derived from radiolabeled retinoic acid.

In studies of protein retinoylation, SDS-PAGE has been used to separate proteins from cell-free extracts after incubation with radiolabeled retinoic acid in the presence of ATP and CoA. nih.gov Autoradiography is then used to detect the radiolabeled proteins, which appear as bands on the developed film or imaging plate. researchgate.netresearchgate.netspringernature.com The molecular weight of the retinoylated proteins can be estimated by comparing their migration to protein standards of known molecular weight. sigmaaldrich.comkhanacademy.org

Research has shown that after incubation with tritiated retinoic acid, ATP, and CoA, labeled proteins with molecular weights ranging from 14,000 to 60,000 Da were detected using SDS-PAGE. nih.gov In the microsomal fraction, the label was found in a single protein band with an approximate molecular weight of 30,000 Da. nih.gov Another study involving immunoprecipitation with antibodies specific for conjugated retinoic acid, followed by SDS-PAGE and monitoring for radioactivity, observed a single band around 50-58 kDa corresponding to RARα and γ. researchgate.net At higher concentrations of radiolabeled retinoic acid, a similar pattern of bands was observed. researchgate.net

Autoradiography is commonly used to detect and quantify radiolabeled proteins after PAGE separation. springernature.com However, detecting weak beta-emitters like tritium (B154650) may require relatively high levels of radioactivity and lengthy exposures, often necessitating the use of fluorescent enhancers. springernature.com

Mass Spectrometry for Identifying Retinoylation Sites

Mass Spectrometry (MS) is a sophisticated analytical technique used to identify proteins and characterize post-translational modifications (PTMs), including retinoylation. MS can provide precise information about the mass of intact proteins or peptides, and fragmentation techniques allow for sequencing of peptides and localization of modification sites.

In the context of protein retinoylation, mass spectrometry can be used to identify retinoylated proteins and, more specifically, the amino acid residues to which the retinoyl moiety is attached. This typically involves a "bottom-up" proteomics approach, where proteins are first digested into peptides using enzymes like trypsin. nih.govwikipedia.org The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govthermofisher.com

MS analysis measures the mass-to-charge ratio (m/z) of ions. nih.govthermofisher.com In tandem MS, selected peptide ions are fragmented, and the m/z ratios of the fragment ions are measured. nih.govthermofisher.commanchester.ac.uk The fragmentation pattern provides sequence information about the peptide. nih.govmanchester.ac.uk By comparing the observed mass of a peptide to the expected mass of the corresponding unmodified peptide, potential modifications can be detected. wikipedia.org Further analysis of the fragmentation pattern of a modified peptide can help pinpoint the exact site of retinoylation. manchester.ac.uk

Mass spectrometry is considered the preferred method for identifying post-translational modifications compared to other approaches like antibody-based methods. wikipedia.org Sample preparation, including cell lysis and protein extraction, is a crucial step before MS analysis. thermofisher.com Fractionation of samples, including subcellular fractionation, can be employed to reduce complexity and enrich for proteins of interest, improving the coverage of the proteome analysis by MS. thermofisher.comnih.gov

While the provided search results discuss the general application of mass spectrometry for protein identification and PTM analysis, and mention the use of MS in studies involving retinoids and proteins google.compnas.orgfigshare.com, specific detailed research findings on the identification of retinoylation sites by MS were not extensively detailed in the snippets. However, the principles of MS-based PTM analysis are well-established and applicable to the study of retinoylation.

Subcellular Fractionation Techniques for Localization Studies

Subcellular fractionation is a technique used to separate different organelles and cellular compartments. This allows researchers to determine the localization of this compound and the enzymes involved in its metabolism and in protein retinoylation, as well as the location of retinoylated proteins within the cell.

Differential centrifugation is a common method used in subcellular fractionation to isolate fractions such as nuclear, mitochondrial-lysosomal, microsomal (endoplasmic reticulum, Golgi, etc.), and cytosolic components. nih.govnih.govresearchgate.net Density gradient centrifugation can also be used to further purify these fractions. nih.gov

Studies on the subcellular localization of retinoids and related enzymes in rat liver have utilized quantitative subcellular fractionation techniques. nih.govresearchgate.net These studies found that acyl-CoA:retinol acyltransferase (ARAT) activity, an enzyme involved in retinyl ester synthesis which can potentially utilize acyl-CoA substrates, was distributed among subcellular fractions in a manner identical to an endoplasmic reticulum marker enzyme. nih.govresearchgate.net This suggests a localization of ARAT to the endoplasmic reticulum. nih.govresearchgate.netdntb.gov.ua Another study indicated that cellular retinol-binding protein type 1 (CRBP1), which delivers retinol to LRAT for esterification, isolates with cytosol upon tissue homogenization and differential centrifugation, while LRAT isolates with microsomes. nih.gov This highlights the ability of fractionation to reveal distinct subcellular distributions of proteins involved in retinoid metabolism.

Genetic Modulation of Retinoyl Coenzyme A-Related Enzymes (e.g., Gene Knockout Models)

Genetic modulation techniques, particularly gene knockout models, have been instrumental in elucidating the roles of enzymes involved in retinoid metabolism, which are indirectly related to the availability of substrates for this compound synthesis and retinoylation. While this compound synthetase, the enzyme directly responsible for forming this compound from retinoic acid and Coenzyme A, has been implicated in retinoylation, studies often focus on enzymes upstream or downstream in the retinoid pathway. Retinoylation is believed to proceed via a two-step enzymatic reaction, involving the conversion of retinoic acid to this compound jst.go.jpplos.org.

Mouse models with targeted gene deletions have provided significant insights into the physiological functions of enzymes involved in retinoic acid synthesis and metabolism. For instance, the aldehyde dehydrogenase 1 family (ALDH1A1, ALDH1A2, and ALDH1A3), also known as retinaldehyde dehydrogenases (RALDH1, RALDH2, and RALDH3), catalyze the irreversible oxidation of retinaldehyde to retinoic acid, a key precursor for this compound nih.govoup.comresearchgate.net.

Genetic ablation of Aldh1a2 in mice results in embryonic lethality due to severe developmental defects, highlighting its essential role in embryonic retinoic acid synthesis nih.govbasicmedicalkey.com. Aldh1a1 knockout mice are viable but show reduced retinoic acid synthesis in tissues like the liver and kidney, suggesting its role in retinoic acid production in adults nih.govbasicmedicalkey.com. Knockout of Aldh1a3 has been linked to suppressed retinoic acid synthesis and specific malformations basicmedicalkey.com. These studies, while not directly measuring this compound levels or retinoylation, demonstrate how manipulating the availability of retinoic acid through genetic means impacts retinoid signaling and downstream processes, potentially including retinoylation.

Enzymes involved in retinyl ester synthesis, such as lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT), also indirectly influence the pool of retinol available for conversion to retinoic acid and subsequent this compound formation. Genetic ablation studies of putative ARAT enzymes have not consistently shown profound effects on retinol esterification, suggesting potential redundancy or alternative mechanisms mdpi.com. However, studies with Dgat1 (diacylglycerol O-acyltransferase 1) knockout mice have shown that DGAT1 functions as a major ARAT in murine skin, and its deficiency leads to elevated levels of retinoic acid and associated phenotypes like cyclical hair loss, particularly when dietary retinol is abundant nih.gov. This indicates that genetic manipulation of enzymes involved in retinoid esterification can impact retinoic acid levels, which in turn could affect this compound formation and retinoylation.

Genetic approaches have also been used to study the impact of altering enzymes involved in fatty acid metabolism on retinoid homeostasis. For example, mice with skin-specific deletion of stearoyl-CoA desaturase-1 (Scd1) exhibit elevated levels of retinol and retinoic acid in the skin, suggesting a link between monounsaturated fatty acid synthesis and retinoid metabolism. This highlights how genetic modifications in seemingly unrelated metabolic pathways can influence the substrates and precursors relevant to this compound and retinoylation plos.org.

While direct genetic knockout models specifically targeting this compound synthetase are less commonly reported in the provided search results, studies on enzymes that regulate retinoic acid levels offer indirect but valuable insights into the factors influencing this compound availability for retinoylation.

Cell-Free Systems and Recombinant Protein Approaches

Cell-free systems and recombinant protein approaches offer powerful tools for studying the enzymes involved in this compound synthesis and retinoylation in a controlled environment, free from the complexities of living cells. These methods allow for the characterization of enzyme kinetics, substrate specificity, and the identification of proteins that undergo retinoylation.

Cell-free protein synthesis (CFPS) systems utilize the biological machinery for transcription and translation from cell extracts to produce proteins in vitro beilstein-journals.orgwikipedia.org. This approach is particularly advantageous for studying enzymes that may be toxic or difficult to express in living cells beilstein-journals.orgmdpi.com. While the direct cell-free synthesis of this compound synthetase is not explicitly detailed in the provided results, CFPS can be used to produce recombinant forms of enzymes involved in retinoid metabolism or the retinoylation process itself, allowing for their purification and subsequent biochemical characterization.

Studies on retinoylation have utilized cell-free fractions from tissues to investigate the process in vitro. For example, research using cell-free fractions of rat tissues demonstrated the incorporation of radiolabeled retinoic acid into proteins in the presence of ATP and Coenzyme A, indicating the enzymatic nature of retinoylation and the requirement for these cofactors nih.gov. This cell-free system allowed for the identification of specific protein fractions in different tissues, particularly mitochondria from testes, that were actively retinoylated nih.gov. The study also provided evidence that retinoic acid is likely linked to proteins as a thiol ester, involving a CoA intermediate plos.orgnih.gov.

Recombinant protein approaches involve expressing and purifying specific enzymes of interest. Recombinant retinaldehyde dehydrogenases (ALDH1A1, ALDH1A2, ALDH1A3) have been used to study their enzymatic properties, such as substrate recognition and catalytic efficiency in converting retinaldehyde to retinoic acid nih.govoup.com. While these studies focus on retinoic acid synthesis, the principles and techniques are applicable to studying this compound synthetase or other enzymes directly involved in retinoylation once they are identified and cloned.

The use of recombinant proteins allows for detailed biochemical analysis of the enzymes involved in this compound metabolism and retinoylation without interference from other cellular components. This can include determining Michaelis-Menten kinetics, identifying active sites, and investigating the effects of inhibitors or activators.

Cell-free systems and recombinant protein approaches, therefore, complement genetic modulation studies by providing a means to dissect the molecular mechanisms underlying this compound synthesis and protein retinoylation in a controlled and simplified setting.

Summary of Methodologies and Findings

| Methodology | Application to this compound/Retinoylation Studies | Key Findings (Indirect or Direct) |

| Genetic Modulation (e.g., Gene Knockout Models) | Studying the physiological roles of enzymes in retinoid metabolism (precursors to this compound) and their impact on retinoid levels. | Knockout of Aldh1a2 is embryonically lethal; Aldh1a1 and Aldh1a3 knockouts affect adult retinoic acid synthesis. nih.govbasicmedicalkey.com Dgat1 knockout in skin affects retinoic acid levels and causes phenotypes. nih.gov |

| Cell-Free Systems | Investigating the enzymatic process of retinoylation and identifying retinoylated proteins in vitro. | Demonstrated ATP and CoA dependence of retinoylation. Identified specific protein fractions in tissue homogenates and mitochondria that undergo retinoylation. Provided evidence for a thiol ester linkage. plos.orgnih.gov |

| Recombinant Protein Approaches | Characterizing the biochemical properties of enzymes involved in retinoid metabolism (relevant to this compound precursor availability). | Used to study kinetics and substrate specificity of retinaldehyde dehydrogenases. nih.govoup.com Applicable to studying this compound synthetase and retinoylating enzymes once cloned and expressed. |

Future Directions in Retinoyl Coenzyme a Research

Elucidation of Novel Retinoylated Protein Substrates

A key area of future research involves the identification of new protein substrates that undergo retinoylation. While some retinoylated proteins have been identified, the full scope of this post-translational modification remains largely unknown. Advanced proteomic techniques are expected to uncover a wider range of proteins modified by retinoyl CoA, providing insights into the diverse cellular pathways influenced by this modification. Studies have indicated that the protein substrates for retinoylation may vary among cell types. cnjournals.com For example, research using human myeloid leukemia HL60 cells treated with retinoic acid identified RhoGDIβ as a retinoylated protein. nih.gov

Comprehensive Mapping of Retinoylation Sites and Their Functional Consequences

Beyond identifying retinoylated proteins, future research will focus on precisely mapping the specific amino acid residues where retinoylation occurs. Understanding the exact sites of modification is crucial for deciphering the functional consequences of retinoylation. This includes investigating how retinoylation affects protein stability, localization, interactions with other molecules, and enzymatic activity. For instance, studies on RhoGDIβ retinoylation in HL60 cells revealed that modification at the Thr2 residue of a caspase 3-derived product prevented its cleavage by caspase-3. nih.gov The role of retinoylated proteins is currently being explored, with initial evidence suggesting that retinoic acids can directly bind to and inhibit the activity of the oxoglutarate carrier (OGC) in rat testes mitochondria via retinoylation. nih.gov

Understanding the Interplay Between Retinoylation and Other Post-Translational Modifications

Proteins are often subject to multiple post-translational modifications (PTMs) that can interact in complex ways to regulate protein function. Future research aims to explore the interplay between retinoylation and other PTMs such as phosphorylation, acetylation, ubiquitination, and glycosylation. nih.govamegroups.orgabcam.comthermofisher.com Investigating how these modifications crosstalk with retinoylation will provide a more comprehensive understanding of the regulatory networks in which this compound is involved. This interplay can lead to a "loss of function" or "gain of function" in regulating protein activity. frontiersin.org

Detailed Structural and Mechanistic Studies of Retinoyl-CoA Synthetase and Retinoyl Transferases

The enzymes responsible for the synthesis of this compound (Retinoyl-CoA synthetase) and the transfer of the retinoyl group to proteins (retinoyl transferases) are central to understanding retinoylation. Future directions include detailed structural and mechanistic studies of these enzymes. This involves techniques such as X-ray crystallography and cryo-electron microscopy to determine their three-dimensional structures, as well as kinetic and biochemical studies to elucidate their reaction mechanisms. Such studies are essential for understanding substrate specificity, regulation, and for the potential development of modulators targeting these enzymes. The synthesis of CoA esters of retinoic acid has been achieved using activated succinimidyl esters or anhydrides, which are then coupled with coenzyme A. pnas.org Enzymes within superfamilies like the crotonase superfamily, which catalyze reactions involving CoA esters, often possess conserved structural platforms. researchgate.net

Investigation of Retinoyl Coenzyme A's Role in Specific Physiological and Pathophysiological Contexts

Research will continue to explore the specific roles of this compound and retinoylation in various physiological processes and pathophysiological conditions. This extends beyond the well-established roles of other retinoids in vision, reproduction, and differentiation. vetmeduni.ac.atnih.govnih.gov Future studies may investigate its involvement in metabolic disorders, neurological functions, cardiovascular health, and other areas, building upon the understanding of retinoylated substrates and their functional consequences. vetmeduni.ac.atphysiology.orgimrpress.com For example, studies have suggested a role for retinoids in the regulation of obesity, insulin (B600854) resistance, and glucose homeostasis. vetmeduni.ac.at Low serum levels of retinoic acid have been correlated with higher all-cause and cardiovascular mortality. physiology.org Retinoids are also being investigated for their potential roles in cancer, with some studies suggesting both cancer-promoting and antineoplastic effects depending on the context. jst.go.jpmdpi.com

Development of Advanced Analytical Techniques for Retinoyl Coenzyme A Profiling

Accurate detection and quantification of this compound and retinoylated proteins in biological samples are critical for advancing research in this field. Future efforts will focus on developing more sensitive, specific, and high-throughput analytical techniques. This includes advancements in liquid chromatography-mass spectrometry (LC-MS/MS) and other hyphenated techniques for the quantitative profiling of this compound and its related metabolites. creative-proteomics.comuaeu.ac.aecreative-proteomics.com Improved methods for the enrichment and detection of retinoylated peptides and proteins will also be crucial for comprehensive mapping of retinoylation sites. jst.go.jp

Interactive Data Table:

| Compound Name | PubChem CID |

| This compound | 14232703 |

| Retinoic Acid | 444795 |

| Coenzyme A | 10108085 |

| Retinol (B82714) | 445354 |

| Retinyl esters | 5460164 (example, Retinyl Palmitate) uni-freiburg.de |

| RhoGDIβ | 6316840 (RHO GDIB) |

| Oxoglutarate Carrier | 65304 (alpha-Ketoglutarate) |

Q & A

Q. Advanced Experimental Design

- Rodent Models : Use transgenic mice with fluorescent reporters (e.g., RARE-luciferase) to track this compound-dependent gene activation in real time .

- Tissue-Specific Biodegradation : this compound’s half-life varies by tissue (e.g., hepatic vs. dermal). Pharmacokinetic profiling via LC-MS at multiple timepoints ensures accurate correlation between metabolite levels and transcriptional activity .

- Ethical Compliance : Adhere to protocols for humane endpoints and tissue sampling, as outlined in institutional guidelines (e.g., Russian National Standard 33044-2014) .

How should researchers address discrepancies in reported this compound concentrations across studies, and what analytical validations are critical?

Data Contradiction Analysis

Discrepancies often arise from:

- Extraction Protocols : Compare methods (e.g., Folch vs. Bligh-Dyer lipid extraction) for efficiency and reproducibility .

- Matrix Effects : Plasma vs. intracellular measurements require distinct normalization strategies (e.g., protein content vs. cell count) .

- Interlaboratory Validation : Collaborative trials using shared reference materials improve consistency. Reporting detailed metadata (e.g., centrifugation speed, column temperature) is essential .

What strategies optimize this compound delivery in cellular uptake studies, and how do lipid carriers influence bioavailability?

Q. Advanced Methodology

- Lipid Nanoparticles (LNPs) : Encapsulate this compound in phosphatidylcholine-based LNPs to enhance membrane permeability. Characterize encapsulation efficiency via ultracentrifugation and HPLC .

- Microinjection vs. Passive Diffusion : Compare intracellular concentrations post-microinjection (direct delivery) vs. incubation (passive uptake) to assess carrier efficacy .

- Biodistribution Imaging : Radiolabeled this compound (e.g., ¹¹C) paired with PET-CT tracks tissue-specific uptake in vivo .

How can researchers leverage "-omics" approaches to elucidate this compound's systemic effects beyond canonical pathways?

Q. Advanced Integrative Analysis

- Metabolomics : LC-MS/MS profiles of liver homogenates identify downstream metabolites (e.g., β-oxidation products) linked to this compound .

- Transcriptomics : RNA-seq of this compound-treated vs. knockout models reveals non-canonical targets (e.g., lipid metabolism genes) .

- Data Integration : Multi-omics platforms (e.g., MetaboAnalyst) correlate metabolite levels with gene expression, prioritizing pathways for functional validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.